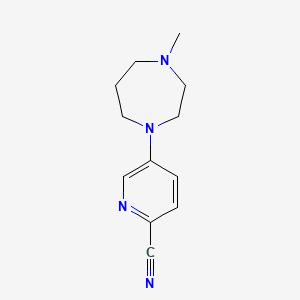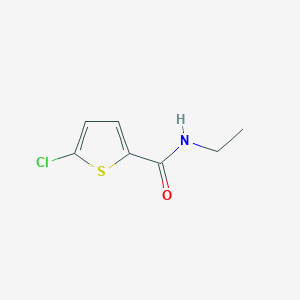
2-(1H-Tetrazole-5-yl)-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Tetrazole-5-yl)-6-methoxyquinoline, also known as TMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of quinoline-based tetrazoles, which are known for their diverse biological activities. TMQ has been studied extensively for its potential use in drug development, as well as in the field of materials science.
Mechanism of Action
The mechanism of action of 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, this compound has been reported to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. In addition, this compound has been shown to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its potential use as an anti-inflammatory agent. In addition, this compound has been reported to exhibit antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
2-(1H-Tetrazole-5-yl)-6-methoxyquinoline has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be easily confirmed using standard analytical techniques. In addition, this compound exhibits a wide range of biological activities, making it a useful compound for studying various biological processes. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, this compound may exhibit off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline. One potential area of research is the development of new antimicrobial agents based on this compound. Another potential area of research is the development of new anticancer agents that target specific signaling pathways. In addition, this compound may have potential applications in the field of materials science, such as in the development of new sensors or catalysts. Further research is needed to fully understand the potential applications of this compound in these and other fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple, and it exhibits a wide range of biological activities, making it a useful research tool. This compound has potential applications in drug development, materials science, and other fields. Further research is needed to fully understand the potential of this compound in these and other areas.
Synthesis Methods
The synthesis of 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline involves the reaction between 2-chloro-6-methoxyquinoline and sodium azide in the presence of copper (I) iodide as a catalyst. The reaction proceeds via an azide-alkyne cycloaddition reaction, resulting in the formation of this compound. This method has been reported to have a high yield and purity, making it an attractive option for large-scale synthesis.
Scientific Research Applications
2-(1H-Tetrazole-5-yl)-6-methoxyquinoline has been studied extensively for its potential applications in drug development. It has been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This compound has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. In addition, this compound has been reported to exhibit cytotoxic effects against various cancer cell lines, indicating its potential use as an anticancer agent.
properties
IUPAC Name |
6-methoxy-2-(2H-tetrazol-5-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-17-8-3-5-9-7(6-8)2-4-10(12-9)11-13-15-16-14-11/h2-6H,1H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVZPYSCVYHRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine](/img/structure/B7580362.png)
![2-[2-[[2-(1H-benzimidazol-2-yl)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B7580370.png)
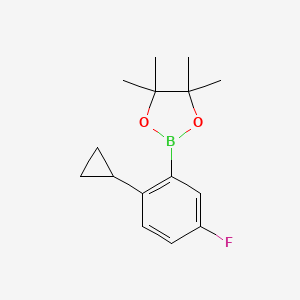

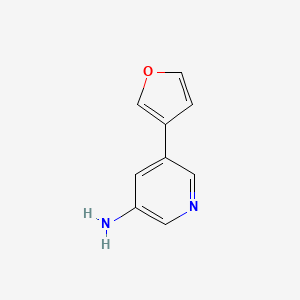
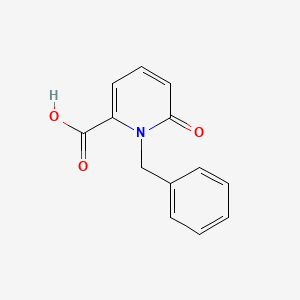
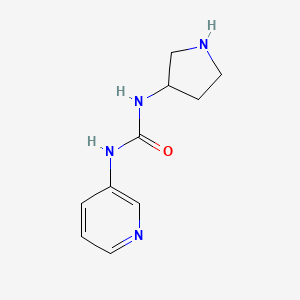

![[3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7580402.png)
![Ethyl 4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}piperidine-1-carboxylate](/img/structure/B7580411.png)
